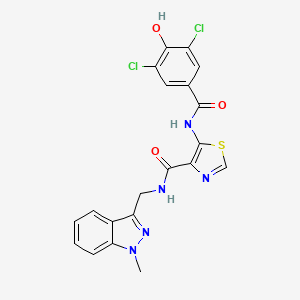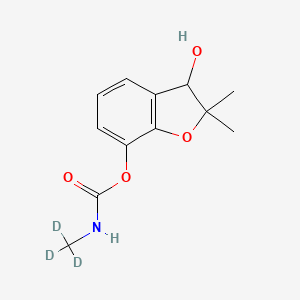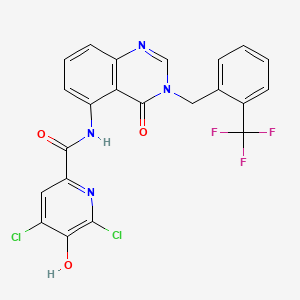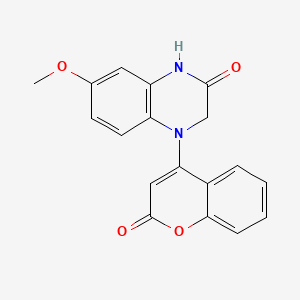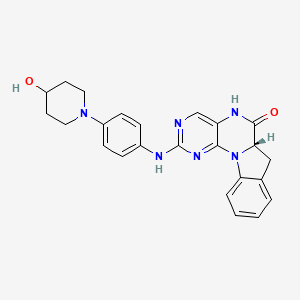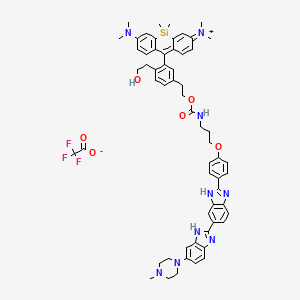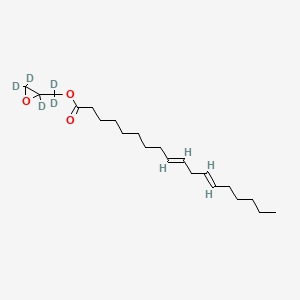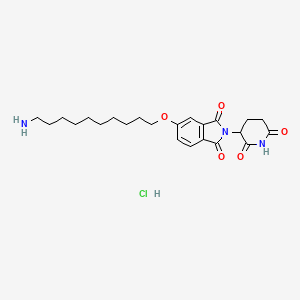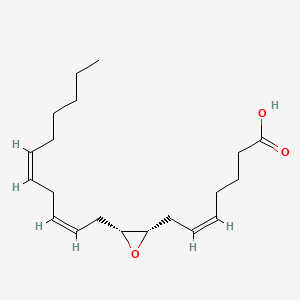
8S,9R-EpETrE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8S,9R-EpETrE: 8S,9R-epoxyeicosatrienoic acid , is an oxylipin and a metabolite of arachidonic acid. It is formed via the oxidation of arachidonic acid by cytochrome P450 enzymes. This compound plays a significant role in various biological processes, including vasodilation, anti-inflammatory responses, and platelet aggregation inhibition .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 8S,9R-EpETrE is synthesized through the oxidation of arachidonic acid by cytochrome P450 enzymes, specifically the isoforms CYP1A1, CYP1A2, CYP2B1, and CYP2B2 . The reaction conditions typically involve the presence of these enzymes and suitable cofactors to facilitate the oxidation process.
Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, it is generally produced in research laboratories for scientific studies.
Analyse Des Réactions Chimiques
Types of Reactions: 8S,9R-EpETrE undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different metabolites.
Reduction: Reduction reactions can modify the epoxy group, leading to different structural forms.
Substitution: The epoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include cytochrome P450 enzymes and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can react with the epoxy group under suitable conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of dihydroxy derivatives, while reduction can yield different alcohols .
Applications De Recherche Scientifique
8S,9R-EpETrE has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the oxidation and reduction reactions of epoxy fatty acids.
Biology: The compound is studied for its role in various biological processes, including vasodilation, anti-inflammatory responses, and platelet aggregation inhibition
Medicine: Research on this compound focuses on its potential therapeutic applications, such as treating cardiovascular diseases and inflammatory conditions
Mécanisme D'action
8S,9R-EpETrE exerts its effects through various molecular targets and pathways. It induces relaxation of precontracted isolated dog epicardial arterioles, indicating its role in vasodilation . The compound also acts as a platelet aggregation inhibitor and an anti-inflammatory agent by modulating various signaling pathways .
Comparaison Avec Des Composés Similaires
8R,9S-EpETrE: An enantiomer of 8S,9R-EpETrE with similar biological activities.
11R,12S-EpETrE: Another epoxy fatty acid with vasodilatory and anti-inflammatory properties.
Uniqueness: this compound is unique due to its specific stereochemistry, which influences its biological activity and interactions with molecular targets. Its role in vasodilation and anti-inflammatory responses makes it a valuable compound for research in cardiovascular and inflammatory diseases .
Propriétés
Formule moléculaire |
C20H32O3 |
|---|---|
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
(Z)-7-[(2S,3R)-3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-12-15-18-19(23-18)16-13-10-11-14-17-20(21)22/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17H2,1H3,(H,21,22)/b7-6-,12-9-,13-10-/t18-,19+/m1/s1 |
Clé InChI |
DBWQSCSXHFNTMO-ZZMPYBMWSA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\C[C@@H]1[C@@H](O1)C/C=C\CCCC(=O)O |
SMILES canonique |
CCCCCC=CCC=CCC1C(O1)CC=CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-[4-methoxy-3-(3-morpholin-4-ylpropoxy)phenyl]prop-2-en-1-one](/img/structure/B12374567.png)

![(2S)-N-[3-(4-methoxyphenyl)propyl]-1-phenylpropan-2-amine](/img/structure/B12374584.png)

![[[4-[(2S)-3-[[3-[(2-chloroacetyl)amino]phenyl]methylamino]-2-[[2-(4-fluorophenyl)acetyl]amino]-3-oxopropyl]phenoxy]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12374601.png)
